molecular formula C21H18N4O3 B12394904 Tubulin/HDAC-IN-1

Tubulin/HDAC-IN-1

Cat. No.: B12394904
M. Wt: 374.4 g/mol
InChI Key: QHXOKFICRLZQNX-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin/HDAC-IN-1 is a novel, rationally designed dual-targeting inhibitor for investigative oncology research. This compound simultaneously inhibits histone deacetylases (HDACs) and tubulin polymerization, two validated anticancer targets, offering a synergistic approach to overcome drug resistance and enhance cytotoxic effects . Its primary mechanism involves binding to the colchicine site on tubulin, thereby destabilizing microtubules and disrupting vital cellular processes such as mitosis and intracellular transport, leading to cell cycle arrest and apoptosis . Concurrently, this compound potently inhibits HDAC enzymes, particularly HDAC6, which is a key regulator of microtubule dynamics and cell motility through the deacetylation of α-tubulin . By inhibiting HDAC6, this compound promotes the accumulation of acetylated α-tubulin, further impairing microtubule function and inhibiting cancer cell migration and invasion . The dual action also extends to epigenetic modulation, as HDAC inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and reactivation of silenced tumor suppressor genes . This makes this compound a valuable chemical tool for studying the crosstalk between the cytoskeleton and the epigenome, and for exploring novel therapeutic strategies against aggressive and resistant cancers in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-3-[5-[(2-cyanoquinolin-4-yl)-methylamino]-2-methoxyphenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C21H18N4O3/c1-25(19-12-15(13-22)23-18-6-4-3-5-17(18)19)16-8-9-20(28-2)14(11-16)7-10-21(26)24-27/h3-12,27H,1-2H3,(H,24,26)/b10-7+

InChI Key

QHXOKFICRLZQNX-JXMROGBWSA-N

Isomeric SMILES

CN(C1=CC(=C(C=C1)OC)/C=C/C(=O)NO)C2=CC(=NC3=CC=CC=C32)C#N

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)C=CC(=O)NO)C2=CC(=NC3=CC=CC=C32)C#N

Origin of Product

United States

Conclusion

Conceptual Advantages of Dual Tubulin/HDAC Inhibition

The simultaneous inhibition of tubulin and histone deacetylases (HDACs) is a prime example of a promising dual-targeting strategy in oncology. mdpi.comnih.gov Tubulin proteins are the building blocks of microtubules, essential components of the cellular cytoskeleton that play critical roles in cell division, intracellular transport, and maintaining cell shape. preprints.orgmdpi.com HDACs are enzymes that remove acetyl groups from histone and non-histone proteins. mdpi.comtandfonline.com The removal of acetyl groups from histones leads to tighter DNA packing, which can repress the expression of critical genes, such as tumor suppressors. mdpi.com The rationale for targeting both tubulin and HDACs stems from their complementary and synergistic roles in cancer cell biology. mdpi.comnih.gov

Synergistic Biological Effects

Combining tubulin and HDAC inhibition can lead to synergistic anti-cancer effects that are more powerful than the individual actions of separate inhibitors. nih.govplos.org Tubulin inhibitors disrupt the dynamics of microtubules, which can halt cell division (mitosis) and trigger programmed cell death (apoptosis). preprints.orgdovepress.com HDAC inhibitors can also induce apoptosis and stop the cell cycle by turning on the expression of tumor-suppressing genes. mdpi.comdovepress.com

A key aspect of their synergy involves the acetylation of α-tubulin, a non-histone target of HDACs, particularly HDAC6. nih.govplos.org HDAC inhibitors can increase the acetylation of α-tubulin, a modification that affects the stability and function of microtubules. plos.orgaacrjournals.org This can make cancer cells more susceptible to the effects of tubulin-targeting drugs. plos.org This enhanced microtubule stabilization, coupled with the gene expression changes induced by histone acetylation, leads to a powerful cooperative effect that promotes cancer cell death. plos.orgaacrjournals.org This synergistic induction of apoptosis is a hallmark of the dual-inhibition strategy. preprints.orgmdpi.com

Potential for Overcoming Therapeutic Resistance

The development of drug resistance is a significant hurdle in cancer treatment. researchgate.netmdpi.com Designing dual-target inhibitors is a key strategy to overcome this challenge. researchgate.netresearchgate.net By targeting two distinct and vital cellular components simultaneously, it becomes more difficult for cancer cells to acquire the necessary mutations or activate alternative pathways to survive. mdpi.comnih.gov For instance, while a cancer cell might develop resistance to a tubulin inhibitor through mutations in the tubulin protein, the concurrent inhibition of HDACs creates a cellular environment that is hostile to the survival of these resistant cells. researchgate.net Combining HDAC inhibitors with other anticancer drugs has been shown to improve issues of non-selectivity and drug resistance seen in single-target therapies. ekb.eg

Enhanced Efficacy in Preclinical Models

The superior efficacy of dual tubulin/HDAC inhibitors has been demonstrated in numerous preclinical models. mdpi.com Studies using various cancer cell lines have shown that these dual-action compounds can significantly inhibit tumor cell proliferation and induce apoptosis. preprints.orgmdpi.com For example, certain dual inhibitors have shown potent activity against multiple cancer cell lines with IC₅₀ values in the nanomolar range. preprints.org In vivo animal models, such as mouse xenografts, have further confirmed these benefits. mdpi.com In a mouse liver cancer model, one dual inhibitor achieved a tumor growth inhibition of 73.12% without significant toxicity. mdpi.com Another compound showed a 67% reduction in tumor growth in a human neuroblastoma model, an effect greater than that of paclitaxel (B517696) and vorinostat (B1683920) used alone. mdpi.com These preclinical results, showing significant tumor suppression and reduced toxicity, highlight the therapeutic potential of this dual-inhibition strategy, although no dual HDAC/tubulin inhibitors have yet entered clinical trials. preprints.orgmdpi.com

Positioning of this compound within the Landscape of Dual Inhibitor Research

This compound is a specific chemical compound engineered to function as a dual inhibitor, targeting both tubulin polymerization and HDAC enzymes. medchemexpress.com It exemplifies the practical application of the dual-inhibition concept, embodying the potential for synergistic anti-cancer action within a single molecule. mdpi.commedchemexpress.com The development of such compounds is a central focus of multi-target drug discovery. mdpi.comeurekaselect.com

This compound specifically inhibits tubulin polymerization and is a selective inhibitor of HDAC8. medchemexpress.com Its mechanism involves inducing cell cycle arrest in the G2/M phase and triggering apoptosis. medchemexpress.com This positions it as a valuable research tool for studying the intricate relationship between the cytoskeleton and epigenetic regulation. The study of this compound and similar molecules provides deeper insight into the synergistic mechanisms involved and lays the groundwork for creating more advanced anticancer therapies. mdpi.commdpi.com

Detailed Research Findings

Interactive Table: Inhibitory Profile of this compound The table below details the half-maximal inhibitory concentrations (IC₅₀) of this compound against specific HDAC enzymes and its effect on tubulin.

TargetIC₅₀
HDAC8150 nM
HDAC61 µM
HDAC111.9 µM
Tubulin PolymerizationMaximal effect at 10 µM

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency.

The data indicates that this compound is a selective inhibitor of HDAC8, with potent activity in the nanomolar range. medchemexpress.com It also inhibits HDAC6 and HDAC11, but at higher micromolar concentrations. medchemexpress.com The compound effectively inhibits tubulin polymerization, with its maximal effect observed at 10 µM, and can depolymerize the microtubule network in cells at a concentration of 250 nM. medchemexpress.com In cellular assays, this compound shows potent cytotoxicity against various human cancer cell lines, with an average IC₅₀ value of 0.6 nM after 72 hours of treatment. medchemexpress.com It has also been shown to induce G2/M phase cell cycle arrest and apoptosis in HT29 colon cancer cells. medchemexpress.com

Preclinical Biological Evaluation

In Vitro Antiproliferative and Cytotoxic Efficacy

The dual tubulin and histone deacetylase (HDAC) inhibitor, Tubulin/HDAC-IN-1, has demonstrated significant antiproliferative and cytotoxic effects across a wide spectrum of human cancer cell lines. This includes hematologic malignancies such as leukemia, and various solid tumors. medchemexpress.com The compound has shown potent activity in colon cancer (HCT-116, SW620, HT29), lung cancer (A549), liver cancer (HepG2, Hep3B, MHCC97H), stomach cancer (SNU-5, SNU-16, MKN-45, SGC-7901), pancreatic cancer (PANC-1), breast cancer (MCF-7, MDA-MB-231), and osteosarcoma (SJSA-1) cell lines. mdpi.com

Notably, this compound exhibits an average half-maximal inhibitory concentration (IC50) value of 0.6 nM across various cancer cell lines after a 72-hour treatment period. medchemexpress.com Further studies on related dual inhibitors have shown IC50 values ranging from the low nanomolar to the micromolar scale, underscoring the potent nature of this class of compounds. For example, similar compounds have displayed IC50 values from 2 to 106 nM in a panel of twelve human cancer cell lines. mdpi.com

The compound's efficacy extends to drug-resistant cell lines. For instance, a related dual inhibitor demonstrated potent cell-killing capacity in oral epidermoid carcinoma drug-resistant cell lines (KBVIN10, KB-S15, and KB-7D), with IC50 values ranging from 44 to 65 nM. preprints.org Another compound in this class was effective against an HDAC inhibitor-resistant cancer cell line (YCC3/7) with an IC50 value of 560 nM. preprints.org

Antiproliferative Activity of this compound and Related Dual Inhibitors in Various Cancer Cell Lines

Cell Line Cancer Type IC50
A549 Lung Cancer 550 nM (for a related compound) mdpi.com
HCT-116 Colon Cancer 16-56 nM (for related compounds) mdpi.compreprints.org
SW620 Colon Cancer 2-106 nM (for a related compound) mdpi.com
HepG2 Liver Cancer 26-30 nM (for a related compound) mdpi.com
PANC-1 Pancreatic Cancer 2-106 nM (for a related compound) mdpi.com
MCF-7 Breast Cancer 0.242-4.672 µM (for a related compound) mdpi.com
PC-3 Prostate Cancer 0.242-4.672 µM (for a related compound) mdpi.com
HeLa Cervical Cancer 550 nM (for a related compound) mdpi.com
SGC-7901 Stomach Cancer 550 nM (for a related compound) mdpi.com
BE-(2)-C Neuroblastoma 17-90 nM (for a related compound) mdpi.com
U87MG Glioblastoma 17-90 nM (for a related compound) mdpi.com

A critical aspect of anticancer drug development is the selective targeting of malignant cells while minimizing harm to healthy, non-malignant cells. Studies on dual tubulin/HDAC inhibitors have shown promising selectivity. For instance, certain compounds in this class demonstrated strong selectivity for cancer cells, with a noticeable lack of major cytotoxicity in non-malignant human dermal fibroblasts (HDFa). mdpi.com

Similarly, another related compound showed specific activity toward cancer cell lines with no observed toxicity in non-tumorigenic cells, including 293T (human embryonic kidney), THP-1-derived macrophages, and L02 (human liver) cell lines, with IC50 values up to 556 nM. mdpi.compreprints.org Furthermore, negligible toxicity was observed in the healthy epithelial cell line MCF-10A for a series of these dual inhibitors. This suggests that transformed cells are generally more sensitive to the growth inhibition and apoptosis induced by HDAC inhibitors than their normal counterparts. nih.gov

Differential Cytotoxicity of Related Dual Tubulin/HDAC Inhibitors

Cell Line Cell Type IC50
HDFa Non-malignant Dermal Fibroblasts Major cytotoxicity not observed mdpi.com
293T Non-tumorigenic Embryonic Kidney > 556 nM mdpi.compreprints.org
THP-1 derived macrophages Non-tumorigenic Macrophages > 556 nM mdpi.compreprints.org
L02 Non-tumorigenic Liver Cells > 556 nM mdpi.compreprints.org

In Vitro Enzymatic and Cellular Assays

This compound acts as a tubulin polymerization inhibitor. medchemexpress.com In vitro assays have demonstrated that at concentrations ranging from 5 to 15 µM, it inhibits tubulin polymerization in a dose-dependent manner, reaching its maximal effect at 10 µM. medchemexpress.com Cellularly, a concentration of 250 nM was sufficient to depolymerize the microtubule network within 30 minutes. medchemexpress.com

The potency of tubulin polymerization inhibition varies among different dual-target inhibitors. For example, one related compound showed an IC50 of 5.0 µM, while another significantly inhibited tubulin polymerization with an IC50 of 2.4 µM. mdpi.com Other analogues have also demonstrated potent tubulin polymerization inhibitory activity with IC50 values as low as 1 µM. preprints.org These findings confirm that this class of compounds directly targets the microtubule cytoskeleton, a key component in cell division.

Tubulin Polymerization Inhibition by this compound and Related Compounds

Compound Concentration/IC50 Effect
This compound 5-15 µM Dose-dependent inhibition medchemexpress.com
This compound 10 µM Maximal inhibition medchemexpress.com
This compound 250 nM Depolymerization of microtubule network medchemexpress.com
Related Compound 1b 5.0 µM IC50 for inhibition mdpi.compreprints.org
Related Compound 9 2.4 µM IC50 for inhibition mdpi.com

This compound functions as a dual inhibitor by also targeting histone deacetylase (HDAC) enzymes. medchemexpress.com It exhibits isoform selectivity, with the most potent inhibition against HDAC8, having an IC50 of 150 nM. medchemexpress.com It also inhibits HDAC6 and HDAC11 with IC50 values of 1 µM and 1.9 µM, respectively. medchemexpress.com

The broader class of dual tubulin/HDAC inhibitors has shown a range of activities, from pan-HDAC inhibition to high selectivity for specific isoforms. Some compounds exhibit pan-HDAC inhibitory properties, particularly against HDAC1, 6, and 8. mdpi.compreprints.org For instance, certain molecules have IC50 values ranging from 71.5 to 132.6 nM against HDACs in HeLa cell nuclear extracts. mdpi.com

Other related compounds have demonstrated high selectivity for specific HDAC isoforms. For example, compounds 8a and 8b showed high selectivity towards HDAC1 and HDAC8. mdpi.compreprints.org In contrast, another compound, 7c, exhibited high specificity for HDAC1 and HDAC6, with IC50 values of 0.49 and 0.32 µM, respectively. mdpi.com This ability to target specific HDAC isoforms is a key aspect of their mechanism of action.

HDAC Enzyme Inhibition Profile of this compound and Related Compounds

Compound HDAC Isoform(s) IC50
This compound HDAC8 150 nM medchemexpress.com
This compound HDAC6 1 µM medchemexpress.com
This compound HDAC11 1.9 µM medchemexpress.com
Related Compound 1a/1b Pan-HDAC (esp. 1, 6, 8) 71.5-132.6 nM mdpi.com
Related Compound 8b HDAC1 & HDAC8 Potent inhibition mdpi.com
Related Compound 7c HDAC1 0.49 µM mdpi.com
Related Compound 7c HDAC6 0.32 µM mdpi.com

The dual inhibitory action of this compound on both tubulin and HDACs leads to predictable downstream effects on protein acetylation, which can be observed using Western blot analysis. Inhibition of HDAC6, the primary tubulin deacetylase, is expected to increase the acetylation of its substrate, α-tubulin. nih.govnih.gov Similarly, inhibition of class I HDACs should lead to an increase in the acetylation of histones, such as histone H3. nih.gov

In line with its mechanism, treatment of HT-29 cells with this compound at concentrations from 0.5 to 100 nM resulted in a dose-dependent increase in the levels of acetylated SMC3. medchemexpress.com Studies on related dual inhibitors have confirmed these effects. For example, treatment with compound 8b led to the detection of non-deacetylated substrates of HDAC1 and HDAC8. mdpi.com Another compound, 25, caused an accumulation of acetylated α-tubulin in A549 cells, confirming its HDAC inhibitory efficiency. preprints.org

Western blot analyses serve as a crucial tool to confirm the cellular activity of these dual inhibitors, demonstrating their ability to modulate the acetylation status of key protein targets involved in cell structure and gene expression.

Effects of this compound and Related Compounds on Protein Acetylation

Compound Cell Line Target Protein Observed Effect
This compound HT-29 Acetylated SMC3 Dose-dependent increase medchemexpress.com
Related Compound 8b Not specified HDAC1/8 substrates Increased non-deacetylated substrates mdpi.com
Related Compound 25 A549 Acetylated α-tubulin Accumulation preprints.org

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)

The in vivo antitumor efficacy of this compound has been evaluated in murine models. In an allogeneic sarcoma model using C57BL/6 mice implanted with MCA205 tumor cells, intratumoral administration of the compound resulted in a decrease in tumor growth. medchemexpress.com Similarly, other dual HDAC/tubulin inhibitors have shown significant tumor growth inhibition in various preclinical models. For instance, compound 8b, a dual inhibitor of HDACs and tubulin, was tested in a human neuroblastoma xenograft model and demonstrated a tumor growth inhibition (TGI) of 67%. mdpi.com Another related compound, MPT0B451, also led to significant tumor growth inhibition in both HL-60 and PC-3 xenograft models. nih.gov These studies underscore the potential of dual-targeting compounds to effectively suppress tumor proliferation in vivo.

The table below presents findings from an in vivo study on this compound.

Table 2: In Vivo Tumor Growth Inhibition by this compound

Animal Model Cell Line Compound Outcome Source

This table is interactive. You can sort and filter the data.

A significant challenge in cancer therapy is the development of drug resistance. nih.govpnas.org Dual-targeting inhibitors are being explored as a strategy to overcome this limitation. nih.gov Specifically, inhibiting HDAC6 has been identified as a potential approach to overcome resistance to proteasome inhibitors, such as bortezomib (B1684674) (BTZ), in multiple myeloma (MM). pnas.org The combination of an HDAC6 inhibitor with BTZ has been shown to be effective against BTZ-resistant MM cell lines and patient-derived samples. pnas.org This is achieved by simultaneously blocking the proteasome and the aggresome pathways for protein degradation, triggering significant cytotoxicity in resistant cells. pnas.org While this research focuses on a selective HDAC6 inhibitor rather than a dual tubulin/HDAC inhibitor, it highlights the potential of targeting HDACs to circumvent established resistance mechanisms. pnas.org

Preclinical Pharmacokinetic and Metabolic Stability Research

The preclinical evaluation of a compound's pharmacokinetic properties and metabolic stability is essential for its development as a potential therapeutic agent. This compound has demonstrated favorable in vitro metabolic stability. medchemexpress.com Studies using both rat liver microsomes (RLM) and human liver microsomes (HLM) have been conducted to assess its metabolic profile. medchemexpress.com The results are often expressed as intrinsic clearance (CLint), which indicates the rate at which the compound is metabolized by the liver enzymes. medchemexpress.com

Another dual HDAC/tubulin inhibitor, compound 8b, also underwent microsomal stability evaluation, revealing a long half-life (t1/2 = 68.8 min) and an intrinsic clearance of 18.1 mL/min/kg in human liver microsomes. mdpi.com Such data are critical for predicting a drug's behavior in vivo and for establishing a foundation for further pharmacokinetic studies. nih.gov

The table below summarizes the available metabolic stability data for this compound.

Table 3: In Vitro Metabolic Stability of this compound

Microsome Type Parameter Value Source
Rat Liver Microsomes (RLM) Intrinsic Clearance (CLint) Data indicates good stability medchemexpress.com

This table is interactive. You can sort and filter the data.

In Vitro Metabolic Stability in Liver Microsomes

The metabolic stability of a compound is a critical parameter evaluated during preclinical development, as it helps predict its persistence in the body and its potential pharmacokinetic profile. Assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are a standard in vitro method to determine how quickly a compound is metabolized. The primary readouts from these assays are the metabolic half-life (t1/2) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance generally suggest greater stability.

The dual-target inhibitor, this compound, also identified as compound 12a, underwent evaluation to determine its metabolic stability in both rat liver microsomes (RLM) and human liver microsomes (HLM). medchemexpress.com Research findings indicate that this compound exhibits good in vitro metabolic stability. medchemexpress.com The assessment was based on its intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes. medchemexpress.com

The specific quantitative results from these stability assays are summarized in the table below.

Table 1: Metabolic Stability of this compound in Liver Microsomes

Compound Test System Half-Life (t1/2) (h) Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound Rat Liver Microsomes (RLM) Data Not Reported Data Not Reported

Addressing Drug Resistance and Synergistic Research Applications

Overcoming Intrinsic and Acquired Resistance to Single-Target Therapies

The emergence of drug resistance is a major obstacle in cancer treatment. nih.govoaepublish.com Dual-targeting compounds like Tubulin/HDAC-IN-1 offer a potential solution by simultaneously modulating two key cellular components involved in cancer cell proliferation and survival. mdpi.comnih.gov

Histone deacetylases (HDACs) are implicated in drug resistance through various mechanisms, including epigenetic modifications that alter gene expression and the regulation of non-histone proteins. nih.govoaepublish.com For instance, HDAC1 has been linked to resistance to the microtubule-stabilizing agent paclitaxel (B517696) in non-small cell lung cancer. nih.govoaepublish.com By inhibiting HDACs, dual inhibitors can potentially reverse these resistance mechanisms. For example, some HDAC inhibitors have been shown to overcome resistance in castration-resistant prostate cancer (CRPC) by affecting androgen receptor (AR)-regulated gene expression. nih.govnih.gov

Furthermore, the development of hybrid molecules that target both tubulin and HDACs aims to counteract resistance from the outset. nih.gov Preclinical studies have shown that dual HDAC/tubulin inhibitors can be effective against cancer cell lines that have developed resistance to single-agent HDAC inhibitors. preprints.org For example, a novel dual HDAC3/tubulin inhibitor, compound 15c , demonstrated potent antiproliferative activity against an HDAC-resistant gastric cancer cell line. acs.org This suggests that the dual-action mechanism can circumvent the pathways that lead to resistance against a single-target drug.

The rationale behind this approach is that by targeting two distinct but interconnected pathways, the cancer cell has a lower probability of developing simultaneous resistance to both actions. nih.gov This strategy can lead to more durable therapeutic responses.

Synergistic Effects with Established Anti-Cancer Agents in Preclinical Settings

The combination of HDAC inhibitors with other anti-cancer drugs has shown synergistic or additive effects in numerous preclinical studies. nih.govfrontiersin.org This synergy is often attributed to the ability of HDAC inhibitors to sensitize cancer cells to the effects of other therapeutic agents. nih.govnih.gov

For instance, HDAC inhibitors have been found to work synergistically with taxanes like paclitaxel. nih.gov This enhanced effect is partly due to the cooperative stabilization of microtubules following tubulin acetylation induced by the HDAC inhibitor. nih.govnih.gov Studies have demonstrated that combining novel HDAC inhibitors with paclitaxel leads to a synergistic cytotoxic effect in various human solid tumor cell lines. nih.govnih.gov

Preclinical research has also explored the combination of HDAC inhibitors with other classes of anti-cancer drugs:

DNA damaging agents: Pre-exposure to HDAC inhibitors can enhance the efficacy of DNA damaging agents by inducing chromatin decondensation, which allows these agents better access to their DNA targets. openaccessjournals.com

Topoisomerase inhibitors: Synergistic effects have been observed when HDAC inhibitors are combined with topoisomerase II inhibitors like etoposide. nih.gov

Targeted therapies: In renal cell carcinoma, pre-treatment with HDAC inhibitors synergistically enhanced the cell-killing effects of sorafenib. iiarjournals.org

The development of dual tubulin/HDAC inhibitors builds upon these findings, aiming to encapsulate this synergistic potential within a single molecule. mdpi.comnih.gov This approach offers advantages over combination therapies, including potentially more predictable pharmacokinetics and a reduced risk of drug-drug interactions. preprints.org

Preclinical Synergistic Effects of HDAC Inhibitors with Other Anti-Cancer Agents

Cell Line(s) HDAC Inhibitor(s) Combination Agent(s) Observed Effect
Ovarian Carcinoma (wild-type p53) ST2782, ST3595 Paclitaxel Synergistic inhibition of proliferation and activation of apoptosis. nih.gov
Ovarian Carcinoma ST2782 Vinorelbine Synergistic cytotoxic effect. nih.govnih.gov
Renal Cell Carcinoma (Caki-1, 786-O) Belinostat (B1667918), Vorinostat (B1683920) Sorafenib Synergistic reduction in cell viability. iiarjournals.org
Acute Leukemia Vorinostat Cytosine arabinoside, Etoposide Synergistic treatment effects. nih.gov

Development of Next-Generation Dual or Multi-Targeting Strategies

The promising results from preclinical studies on dual tubulin/HDAC inhibitors have paved the way for the development of next-generation multi-targeting strategies. mdpi.comnih.gov The core idea is to create single chemical entities that can modulate multiple cancer-relevant targets, thereby achieving a more potent and selective anti-cancer effect. nih.govpreprints.org

Researchers are exploring various design strategies for these dual inhibitors, including:

Pharmacophore fusion: This involves combining the key structural elements (pharmacophores) of a tubulin inhibitor and an HDAC inhibitor into a single molecule. researchgate.net

Cleavable and uncleavable linkers: These strategies connect the two pharmacophores, with cleavable linkers designed to release the individual active components at the target site. nih.gov

Several novel dual tubulin/HDAC inhibitors have been synthesized and evaluated, demonstrating potent activity in preclinical models. For example:

SY-65: This aromatic amide derivative was identified as a dual inhibitor of tubulin and HDAC1, exhibiting potent antiproliferative activity against various cancer cell lines and tumor inhibitory effects in vivo. bohrium.com

Compound 15c: A dual HDAC3/tubulin inhibitor that showed significant in vivo antitumor efficacy in a melanoma tumor model, with a better tumor growth inhibition than the combination of the individual single-target inhibitors. acs.org

TH-6: A multifunctional agent designed from a tubulin inhibitor lead compound, which inhibited tubulin assembly and increased acetylation of HDAC substrate proteins, leading to effective tumor growth inhibition in vivo. researchgate.net

Compound 7j: A trimethoxy derivative of α-phthalimido-substituted chalcones that demonstrated potent anticancer activity by inhibiting both β-tubulin polymerase and HDAC 1 and 2 activities. dovepress.com

These examples highlight the potential of dual-targeting strategies to produce highly effective anti-cancer agents. The continued exploration of new chemical scaffolds and target combinations is a vibrant area of cancer research, with the ultimate goal of developing more effective and less toxic therapies.

Examples of Investigational Dual Tubulin/HDAC Inhibitors

Compound Targeted Enzymes Key Preclinical Findings
SY-65 Tubulin, HDAC1 Potent antiproliferative activity in gastric, colon, and esophageal cancer cell lines; induced G2/M cell cycle arrest and apoptosis. bohrium.com
15c Tubulin, HDAC3 Potent and balanced dual inhibition; significant in vivo antitumor efficacy in a melanoma model with a favorable safety profile. acs.org
TH-6 Tubulin, HDACs Potent antiproliferative activity against a panel of cancer cell lines; inhibited tubulin assembly and increased protein acetylation in cells. researchgate.net
7j β-tubulin, HDAC1, HDAC2 Potent anticancer activity against MCF-7 and HepG2 cell lines; induced apoptosis and cell cycle arrest at G2/M and pre-G1 phases. dovepress.com
12a Tubulin, HDAC1, HDAC8 Effectively disrupted tubulin polymerization and exhibited potent HDAC inhibitory activities; showed good antiproliferative activities against four tumor cell lines. researchgate.net

Future Research Directions and Translational Opportunities

Further Optimization of Tubulin/HDAC-IN-1 and its Analogues for Enhanced Potency and Selectivity

The development of analogues of this compound with improved potency and selectivity is a critical area for future research. This compound itself has shown selective inhibition of HDAC8. medchemexpress.com However, further modifications to its chemical structure could enhance its activity and specificity for other HDAC isoforms implicated in cancer.

Key Research Findings:

Structural Modifications: The design of dual inhibitors often involves linking a tubulin-binding moiety, such as a combretastatin (B1194345) A-4 (CA-4) derivative, with an HDAC inhibitor pharmacophore, like a hydroxamic acid group. mdpi.compreprints.org The nature of the linker and the specific chemical groups on each pharmacophore can be systematically altered to optimize the molecule's properties. mdpi.com

SAR Analysis: Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications affect the inhibitory activity against both tubulin and various HDAC isoforms. For instance, studies on chalcone-based dual inhibitors have demonstrated that specific substitutions on the chalcone (B49325) scaffold can significantly impact cytotoxicity and HDAC inhibition. mdpi.com

Potency Enhancement: Research has shown that second-generation dual inhibitors can exhibit significantly greater antiproliferative activities compared to initial lead compounds. mdpi.com This highlights the potential for iterative design and optimization to yield highly potent molecules.

Detailed Investigation of Isoform-Specific HDAC Inhibition and its Biological Consequences

HDACs comprise a family of enzymes with distinct roles in cellular processes. nih.gov Understanding the specific HDAC isoforms targeted by this compound and its analogues is essential for elucidating their mechanisms of action and predicting their therapeutic effects.

Key Research Findings:

Isoform Profiling: this compound has been shown to selectively inhibit HDAC8 with an IC50 of 150 nM, and also inhibits HDAC6 and HDAC11 at higher concentrations. medchemexpress.com Further detailed profiling against all HDAC isoforms is necessary.

Biological Impact of Isoform Selectivity: The inhibition of different HDAC isoforms can have varied biological outcomes. For example, HDAC6 is a primary deacetylase of α-tubulin, and its inhibition leads to tubulin hyperacetylation, affecting microtubule stability and dynamics. tandfonline.comjci.org Conversely, inhibition of class I HDACs (HDAC1, 2, 3, and 8) is more directly linked to changes in gene expression. nih.gov

Biomarkers of Activity: Investigating the downstream effects of isoform-specific inhibition, such as changes in the acetylation of specific histone and non-histone proteins, can provide valuable biomarkers to monitor drug activity in preclinical and clinical settings. tandfonline.com For example, increased acetylation of α-tubulin is a hallmark of HDAC6 inhibition. tandfonline.com

Elucidation of Novel Resistance Mechanisms to Dual Tubulin/HDAC Inhibitors

A key advantage of dual-target inhibitors is their potential to overcome drug resistance. nih.gov However, it is crucial to anticipate and understand potential mechanisms by which cancer cells might develop resistance to these novel agents.

Key Research Findings:

Known Resistance Mechanisms: Resistance to single-agent tubulin inhibitors can arise from mutations in tubulin that reduce drug binding or through the increased expression of drug efflux pumps. nih.gov Resistance to HDAC inhibitors can involve the activation of pro-survival signaling pathways. researchgate.net

Synergistic Action and Resistance: The synergistic action of dual inhibitors may circumvent some of these resistance mechanisms. mdpi.com For instance, the combination of a tubulin inhibitor with an HDAC inhibitor has been shown to be effective in multidrug-resistant cancer cells. researchgate.net

Investigating Novel Resistance: Future research should focus on identifying novel resistance mechanisms that may emerge specifically in response to dual Tubulin/HDAC inhibitors. This could involve studying long-term exposure of cancer cell lines to these compounds and analyzing the resulting genetic and proteomic changes.

Exploration of this compound in Broader Disease Research Contexts (Beyond Oncology)

While the primary focus for dual Tubulin/HDAC inhibitors has been oncology, their mechanisms of action suggest potential therapeutic applications in other diseases.

Key Research Findings:

Neurodegenerative Diseases: HDAC inhibitors have shown promise in preclinical models of neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's disease by restoring histone acetylation and reducing neuroinflammation. nih.gov The role of HDAC6 in these conditions is of particular interest due to its involvement in protein aggregate clearance and microtubule-based transport. plos.org

Inflammatory and Autoimmune Disorders: HDAC inhibitors have demonstrated anti-inflammatory effects and are being investigated for the treatment of conditions like rheumatoid arthritis. nih.govjci.org

Cardiovascular Diseases: HDAC inhibition has shown beneficial effects in models of cardiac hypertrophy. nih.gov

Development of Advanced Preclinical Models for Mechanistic and Efficacy Studies

To accurately predict the clinical potential of this compound and its analogues, it is essential to utilize advanced preclinical models that better recapitulate human disease.

Key Research Findings:

Xenograft Models: In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of these compounds. For example, a dual HDAC6 and tubulin inhibitor, MPT0B451, demonstrated significant tumor growth inhibition in both leukemia and prostate cancer xenograft models. frontiersin.org

Orthotopic and Patient-Derived Models: Orthotopic models, where tumor cells are implanted in the corresponding organ, and patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, can provide more clinically relevant data. Studies on diffuse intrinsic pontine gliomas (DIPG) have shown the efficacy of combining a tubulin inhibitor with an HDAC inhibitor in an orthotopic model. aacrjournals.org

3D Cell Cultures: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, can better mimic the tumor microenvironment and are valuable for in vitro mechanistic studies.

Integration of Computational Approaches in Dual Inhibitor Design and Prediction of Biological Activity

Computational methods are increasingly integral to the drug discovery process, enabling the rational design and optimization of novel therapeutic agents. mdpi.com

Key Research Findings:

Structure-Based and Ligand-Based Design: Computational techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis are used to design dual-target inhibitors. sci-hub.setandfonline.com These methods help in identifying key structural features required for binding to both tubulin and HDACs. nih.gov

Predictive Modeling: Machine learning and artificial intelligence are being employed to predict the biological activity and potential off-target effects of new compounds, accelerating the identification of promising drug candidates. mdpi.comtandfonline.com

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between the inhibitor and its target proteins, helping to understand the mechanism of inhibition at an atomic level. tandfonline.com

Q & A

Q. How can researchers standardize protocols for this compound across laboratories?

  • Methodological Answer: Publish detailed supplemental methods, including buffer compositions, assay temperatures, and cell culture conditions. Use standardized reference compounds (e.g., NCI-DTP controls) for cross-lab calibration. Share raw data via repositories like Zenodo for independent reanalysis .
  • Peer Review: Adhere to Beilstein Journal guidelines for experimental reproducibility, including full disclosure of statistical thresholds and outlier exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.